4-Methylpiperidin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6(7)2-4-8-5-3-6/h8H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOQTVTZVPADOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610670 | |
| Record name | 4-Methylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196614-16-1 | |
| Record name | 4-Methyl-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196614-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Piperidin 4 Amine and Methylated Derivatives in Organic Synthesis
Piperidin-4-amine and its methylated derivatives, such as 4-Methylpiperidin-4-amine, are highly valued building blocks in organic synthesis. Their structural features, including a primary or secondary amine and a tertiary amine within a cyclic framework, provide a unique combination of reactivity and conformational rigidity. This makes them ideal starting materials or intermediates for the synthesis of complex molecules.
The presence of the piperidine (B6355638) skeleton can enhance crucial pharmacokinetic properties of bioactive molecules, such as membrane permeability, metabolic stability, and receptor binding. researchgate.net Methylated piperidine derivatives are instrumental in various industries, especially in pharmaceuticals and agrochemicals. sincerechemicals.com For instance, 4-amino-1-methylpiperidine (B1301898) is a key intermediate in the synthesis of various therapeutic agents. sincerechemicals.comcymitquimica.com The methyl group can influence the compound's basicity, lipophilicity, and steric profile, thereby fine-tuning its biological activity and physical properties.
In synthetic chemistry, these compounds serve as versatile intermediates. The amino group at the 4-position is a nucleophilic center, readily participating in reactions like reductive amination and acylation to introduce diverse functional groups. nih.gov This allows for the systematic exploration of chemical space around the piperidine core, a key strategy in drug discovery and materials science. nih.gov
The Historical Context and Evolution of Research on Piperidin 4 Amine Structures
The study of piperidine (B6355638) and its derivatives has a rich history, dating back to the 19th century with the isolation of piperidine from pepper. wikipedia.org Early research focused on alkaloids containing the piperidine motif, such as quinine (B1679958) and morphine. The mid-20th century saw a surge in the synthetic exploration of piperidine derivatives, leading to the development of important drug classes like antihistamines and antipsychotics.
The investigation into piperidin-4-amine structures is a more recent development, driven by the increasing demand for novel therapeutic agents. The systematic modification of the piperidine ring, including the introduction of amino and methyl groups at various positions, gained momentum in the latter half of the 20th century. This exploration was fueled by the recognition that such substitutions could lead to compounds with potent and selective biological activities. For example, research into piperidine derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes and for their potential in pain management has highlighted the importance of these scaffolds. The first appearance of N-methylpiperidin-4-amine in chemical databases in 2007 marks a significant point in the timeline of research into these specific derivatives.
An Overview of Key Academic Research Areas for Piperidin 4 Amine Compounds
Reductive Amination Approaches for Piperidin-4-amine Synthesis
Reductive amination is a cornerstone in the synthesis of amines, including the formation of the 4-aminopiperidine scaffold. This method typically involves the reaction of a ketone, in this case, a piperidone derivative, with an amine source in the presence of a reducing agent.
A primary and widely utilized route for synthesizing 4-aminopiperidine derivatives is the reductive amination of corresponding piperidin-4-one precursors. tandfonline.comresearchgate.net This reaction exchanges the oxygen of a carbonyl group for an amine group by reacting the ketone with ammonia (B1221849) or a primary amine, followed by reduction. tandfonline.commasterorganicchemistry.com The process can be performed as a one-pot reaction where an intermediate imine is formed and subsequently reduced to the desired amine. masterorganicchemistry.com
The choice of starting material, catalyst, and reducing agent is critical for the success and selectivity of the reaction. For instance, N-substituted-4-piperidones are common starting points. researchgate.netdtic.mil The synthesis of N-(4-fluorobenzyl)-1-methylpiperidine-4-amine, a derivative of 4-methylpiperidin-4-amine, is accomplished through the reductive alkylation of 1-methylpiperidin-4-one with 4-fluorobenzylamine (B26447). google.com Similarly, N-Boc-4-piperidone can undergo reductive amination with aniline (B41778) to produce 1-Boc-4-AP (N-Boc-4-anilinopiperidine), a precursor for various fentanyl analogues. un.org
Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the initial ketone. tandfonline.commasterorganicchemistry.com Catalytic hydrogenation, often using palladium on charcoal or platinum catalysts, is another effective reduction method. benchchem.comgoogle.com
Table 1: Examples of Catalyzed Reductive Amination for Piperidin-4-amine Synthesis
| Starting Piperidone | Amine Source | Reducing Agent / Catalyst | Product | Reference |
|---|---|---|---|---|
| 1-Methylpiperidin-4-one | 4-Fluorobenzylamine | Not specified in abstract | N-(4-fluorobenzyl)-1-methylpiperidine-4-amine | google.com |
| 2,6-Diaryl-3-methyl- piperidin-4-ones | Ammonium (B1175870) Acetate (B1210297) | Sodium Cyanoborohydride | 4-Amino-2,6-diaryl-3-methylpiperidines | tandfonline.com |
| N-Boc-piperidin-4-one | 3,4-Dichloroaniline | Not specified in abstract | N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine precursor | researchgate.net |
| N-Boc-4-piperidinone | Aniline | Sodium Triacetoxyborohydride | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | dtic.mil |
An innovative strategy for the synthesis of cyclic amines, including piperidines, involves the iron-catalyzed reductive amination of ω-amino fatty acids. nih.govnih.gov This method provides an efficient pathway to piperidines through an intramolecular cyclization and reduction cascade. nih.gov Phenylsilane is a key component in this reaction, as it facilitates the formation and subsequent reduction of an intermediate imine, initiates the cyclization, and reduces the resulting piperidinone intermediate, all catalyzed by an iron complex. nih.govbenchchem.com This approach has been successfully applied to the synthesis of various pyrrolidines, piperidines, and azepanes with good functional group tolerance and moderate to excellent yields. nih.gov
Palladium catalysts are instrumental in multi-step synthetic sequences, particularly in reactions involving deprotection. In the context of piperidine synthesis, a palladium catalyst can facilitate a one-pot debenzylation and reductive amination process. acs.org This is highly effective for converting an N-benzylpiperidine precursor into an N-methylpiperidine, for example. acs.org The N-benzyl group, often used as a protecting group for the piperidine nitrogen, can be cleaved via catalytic hydrogenation. un.org A tandem approach where hydrogenolysis using a Pd(OH)₂/C catalyst leads to both the deprotection of a benzyloxycarbonyl group and the formation of the piperidine ring in a single step has also been reported. chim.it
Alkylation and Acylation Strategies for N-Substitution
Once the 4-aminopiperidine core is synthesized, further diversification is commonly achieved through N-substitution reactions on the piperidine ring nitrogen. Alkylation and acylation are the most prevalent strategies.
N-alkylation is a fundamental method for modifying piperidine derivatives. This reaction introduces an alkyl group onto the nitrogen atom of the piperidine ring. The process typically involves reacting the piperidine derivative with an alkyl halide (such as alkyl bromide or iodide) or a sulfonate. researchgate.netambeed.com The reaction is often conducted in the presence of a base, such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF), to neutralize the acid formed during the reaction. researchgate.net To prevent over-alkylation, which can lead to the formation of quaternary ammonium salts, the slow addition of the alkylating agent using a syringe pump can be employed. researchgate.net The stereochemistry of N-alkylation has also been a subject of study, investigating the preferred direction of attack of the alkylating agent. acs.orgacs.org
Table 2: Examples of N-Alkylation of Piperidine Derivatives
| Piperidine Substrate | Alkylating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Piperidine | Alkyl bromide or iodide | Anhydrous acetonitrile, room temp. | N-Alkylpiperidine Salt | researchgate.net |
| Piperidine | Alkylating agent | K₂CO₃, dry DMF, room temp. | N-Alkylpiperidine | researchgate.net |
| This compound | Allyl halide (e.g., allyl bromide) | Basic conditions | 4-Methyl-1-(prop-2-en-1-yl)piperidin-4-amine | benchchem.com |
Acylation of the 4-amino group or the piperidine nitrogen (if it is a secondary amine) is another key strategy for derivatization. The reaction of an amine with an acid chloride to form an amide is a robust and widely used transformation known as the Schotten-Baumann reaction. fishersci.ityoutube.com This reaction is typically performed by treating the amine with an acid chloride in an aprotic solvent, often in the presence of a suitable base like triethylamine (B128534) or pyridine (B92270) to scavenge the hydrochloric acid byproduct. fishersci.itcommonorganicchemistry.com This method has been applied to the synthesis of a variety of acylated 4-aminopiperidines. acs.orgnih.gov For instance, a library of acylated 4-aminopiperidine-4-carboxylic acid derivatives was created by reacting the core structure with a variety of acid chlorides to explore potential binding interactions in a biological context. nih.govacs.org
Table 3: Examples of Amide Synthesis from Aminopiperidines and Acid Chlorides
| Amine Substrate | Acid Chloride | Conditions | Product | Reference |
|---|---|---|---|---|
| 4-(N-Methyl-2-phenethylamino)piperidine | 4-Nitrobenzoyl chloride | Thionyl chloride or DEPC activation | Acylated piperidine derivative | acs.org |
| 4-Aminopiperidine core | Various acyl chlorides | Not specified | Library of acylated 4-aminopiperidines | nih.gov |
| Primary amine | 4-Fluorobenzoyl chloride | Cyrene™, triethylamine, 0°C to rt | N-(4-fluorobenzoyl) amine | hud.ac.uk |
Gold-Catalyzed Amide Synthesis from Aldehydes and Amines
A notable advancement in amide bond formation involves the use of gold catalysts to facilitate the reaction between aldehydes and amines. rsc.orgrsc.orgnih.gov This methodology offers a direct and efficient route to amides, which are key intermediates or final products in the synthesis of many piperidine-based compounds. Research has demonstrated that gold-catalyzed reactions can proceed under mild conditions, often in aqueous media, which aligns with the principles of green chemistry. rsc.orgrsc.orgsci-hub.se
The general mechanism for gold-catalyzed amide synthesis from aldehydes and amines is proposed to involve the formation of a hemiaminal intermediate, which is then oxidized. acs.org Gold catalysts, such as tetrachloroauric acid (KAuCl₄), have been shown to be effective for this transformation. rsc.orgsci-hub.se The reaction scope is broad, accommodating a variety of aldehydes, including aromatic, aliphatic, and even carbohydrate-based aldehydes, with secondary amines like piperidine. rsc.orgsci-hub.se The use of gold catalysis provides a valuable tool for constructing amide derivatives of piperidines, potentially applicable to the synthesis of precursors for this compound. acs.orgresearchgate.net
Table 1: Gold-Catalyzed Amide Synthesis from Various Aldehydes and Piperidine sci-hub.se
| Entry | Aldehyde | Catalyst Loading (mol%) | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | p-Nitrobenzaldehyde | 1 | 60 °C, 12 h | 61 |
| 2 | p-Chlorobenzaldehyde | 1 | 60 °C, 12 h | 85 |
| 3 | p-Bromobenzaldehyde | 1 | 60 °C, 12 h | 75 |
| 4 | Terephthalaldehyde (mono-amide) | 1 | 60 °C, 12 h | 55 |
| 5 | Terephthalaldehyde (di-amide) | 1 | 60 °C, 12 h | 6 |
Cyclization and Annulation Reactions for Piperidine Ring Formation
The construction of the piperidine ring is a fundamental aspect of synthesizing 4-aminopiperidine derivatives. Various cyclization and annulation strategies have been developed to achieve this, often with a focus on controlling the stereochemistry of the resulting heterocyclic system.
Stereoselective Intramolecular Cyclization
Stereoselective intramolecular cyclization reactions are powerful methods for the synthesis of substituted piperidines. mdpi.com These reactions often involve the formation of a new bond within a linear precursor to close the six-membered ring. For instance, the intramolecular cyclization of alkene-bearing amides can be initiated by hydride transfer, leading to the formation of piperidines. nih.gov Another approach involves the reductive cyclization of amino acetals, which can be prepared through diastereoselective Mannich reactions, thereby controlling the stereochemistry of the final piperidine product. mdpi.com
Gold catalysis has also been employed in stereoselective cyclization reactions. A one-pot synthesis of piperidin-4-ols has been developed involving a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method demonstrates high diastereoselectivity in the ring-forming step. nih.gov
Pseudo Six-Component Synthesis Utilizing Ammonium Acetate
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. A notable example is the pseudo six-component synthesis of highly functionalized piperidines. researchgate.net This reaction utilizes ammonium acetate as a nitrogen source for the piperidine ring. researchgate.netresearchgate.netmathnet.ru
In a specific application, the reaction of aromatic aldehydes, malononitrile, and ammonium acetate leads to the stereoselective formation of polysubstituted piperidines. researchgate.netmathnet.ru This cascade reaction involves a Knoevenagel condensation, followed by Michael addition and Mannich cyclization. researchgate.net The use of ammonium acetate is crucial as it serves both as a nitrogen donor and a catalyst. nih.govresearchgate.net This methodology provides a convergent and atom-economical route to complex piperidine structures. acs.org
Table 2: Pseudo Six-Component Synthesis of Piperidines mathnet.ru
| Entry | Aromatic Aldehyde | Yield (%) |
|---|---|---|
| 1 | Benzaldehyde | 94 |
| 2 | 4-Methylbenzaldehyde | 92 |
| 3 | 4-Methoxybenzaldehyde | 89 |
| 4 | 4-Chlorobenzaldehyde | 91 |
| 5 | 4-Bromobenzaldehyde | 88 |
Protecting Group Chemistry in Piperidin-4-amine Synthesis
The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under various conditions and its straightforward removal. masterorganicchemistry.comorganic-chemistry.org
Boc-Protecting Group Cleavage
The removal of the Boc protecting group is a critical step in many synthetic sequences. This deprotection is typically achieved under acidic conditions. masterorganicchemistry.comorganic-chemistry.org Strong acids such as trifluoroacetic acid (TFA) are commonly used to cleave the Boc group, regenerating the free amine. masterorganicchemistry.comsigmaaldrich.com For instance, the N-terminal Boc-group of a resin-bound peptide is removed with TFA prior to cleavage of the peptide from the resin. sigmaaldrich.com
Development of Scalable and Efficient Synthetic Protocols
The practical application of a synthetic route often depends on its scalability and efficiency. For 4-substituted-4-aminopiperidine derivatives, which are key building blocks for various bioactive compounds, developing such protocols is of high importance. nih.govresearchgate.net
Synthesis of Specific Methylated Piperidin-4-amine Derivatives
This section delves into the specific synthetic routes for a range of methylated piperidin-4-amine derivatives, highlighting the chemical transformations and key intermediates involved in their preparation.
Synthesis of 1-Methylpiperidin-4-amine
The synthesis of 1-Methylpiperidin-4-amine, a fundamental building block, is commonly achieved through the reductive amination of 1-methyl-4-piperidone (B142233). This method involves the reaction of the ketone with an amine source, followed by reduction of the resulting imine intermediate. For instance, reacting 1-methyl-4-piperidone with methylamine (B109427) or formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation can yield the target amine. thieme-connect.de
Alternative synthetic strategies have also been reported. One such method begins with 4-hydroxypiperidine, which undergoes a three-step sequence: protection of the amine with a benzyl (B1604629) carbamate (B1207046) group, acylation of the hydroxyl group, and subsequent deprotection via catalytic hydrogenation to yield the precursor for the final methylation step. isciii.es Furthermore, the synthesis of the precursor 1-methyl-4-piperidone itself has been described through several routes, including a double Michael reaction of methylamine with ethyl acrylate (B77674) followed by Dieckmann cyclization, or the ring closure of 1,5-dichloro-3-pentanone with methylamine. scribd.com
| Starting Material | Key Reagents/Conditions | Product | Reference(s) |
| 1-Methyl-4-piperidone | Methylamine or Formaldehyde, Sodium cyanoborohydride or Catalytic hydrogenation | 1-Methylpiperidin-4-amine | thieme-connect.de |
| 4-Hydroxypiperidine | 1. Benzyl carbamate protection, 2. Acylation, 3. Catalytic hydrogenation, 4. Methylation | 1-Methylpiperidin-4-amine | isciii.es |
Synthesis of N-(1-Methylpiperidin-4-yl)-2-(arylsulfonyl)-1H-indol-4-amine Derivatives
A series of N-(1-methylpiperidin-4-yl)-2-(arylsulfonyl)-1H-indol-4-yl-amines have been synthesized as potential 5-HT6 receptor ligands. The synthetic approach to these molecules involves a multi-step sequence. A related series, [3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indoles, provides insight into the general synthetic strategy. The synthesis commences with the reaction of substituted indoles with substituted sulfonyl chlorides in the presence of sodium hydride to form the key sulfonamide linkage. The resulting carboxylic acid intermediate is then reduced, typically with lithium aluminium hydride, to afford a benzyl alcohol derivative. nih.gov This alcohol can then be converted to a suitable leaving group for subsequent coupling with 1-methylpiperidin-4-amine.
| Reactant 1 | Reactant 2 | Key Steps | Product Class | Reference(s) |
| Substituted Indole | Substituted Sulfonyl Chloride | 1. Sulfonamide formation (NaH), 2. Carboxylic acid reduction (LiAlH), 3. Coupling with 1-methylpiperidin-4-amine | N-(1-Methylpiperidin-4-yl)-2-(arylsulfonyl)-1H-indol-4-amine Derivatives | nih.gov |
Synthesis of N-Substituted Benzyl-1-(6-methoxybenzo[d]oxazol-2-yl)-N-methylpiperidin-4-amine Derivatives
The synthesis of these complex derivatives is achieved through a multi-step protocol. The process begins with the preparation of the key intermediate, 1-(6-methoxybenzo[d]oxazol-2-yl)-N-methylpiperidin-4-amine. This intermediate is then subjected to N-alkylation with various substituted benzyl chlorides to yield the final products. nih.gov
The synthesis of the core intermediate involves the initial reaction of tert-butyl methyl(piperidin-4-yl)carbamate. This is followed by the formation of the benzoxazole (B165842) ring system. The final step in the formation of the key intermediate is the removal of the Boc protecting group. The subsequent reaction with different benzyl chlorides in the presence of a base like anhydrous potassium carbonate in a solvent such as DMF at room temperature for several hours leads to the desired N-substituted benzyl derivatives. nih.govresearchgate.net
| Intermediate | Reactant | Reagents/Conditions | Product Class | Reference(s) |
| 1-(6-methoxybenzo[d]oxazol-2-yl)-N-methylpiperidin-4-amine | Substituted Benzyl Chloride | Anhydrous Potassium Carbonate, DMF, Room Temperature | N-Substituted Benzyl-1-(6-methoxybenzo[d]oxazol-2-yl)-N-methylpiperidin-4-amine Derivatives | nih.govresearchgate.net |
Synthesis of N-Benzhydrylpiperidin-4-amine Derivatives
A general and effective method for the synthesis of N-benzhydrylpiperidin-4-amine derivatives involves the reductive amination of N-substituted 4-piperidones with benzhydrylamine. google.comgoogle.com This reaction is a cornerstone in the preparation of this class of compounds. The process typically involves mixing the N-substituted 4-piperidone (B1582916) with benzhydrylamine, followed by the addition of a reducing agent. The reaction conditions can be modulated, for instance, by the use of sodium triacetoxyborohydride, sometimes in the presence of additives like acetic acid and sodium sulfate (B86663) to drive the reaction to completion, particularly with sterically hindered amines. eurjchem.com
The synthesis of a series of new substituted N-benzhydrylpiperidin-4-amine derivatives has been reported with yields ranging from 61.6% to 89.7%. google.com
| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Reference(s) |
| N-Substituted 4-piperidone | Benzhydrylamine | Reductive Amination | N-Benzhydrylpiperidin-4-amine Derivatives | google.comgoogle.com |
Synthesis of Piperidin-4-yl-carbamates
An efficient and scalable process for the synthesis of methyl piperidin-4-yl-carbamate para-toluene sulfonate salt has been developed. isciii.es The synthesis starts with the reductive amination of the commercially available 1-benzylpiperidin-4-one with ammonia, using Raney-Ni as a catalyst, to produce 1-benzylpiperidine-4-amine with a high yield of 90%. isciii.es
The subsequent reaction of this intermediate with methyl chloroformate in the presence of potassium hydroxide (B78521) and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a biphasic solvent system (dichloromethane, hexane, and water) at room temperature affords the carbamate product in 92% yield. The final steps involve the debenzylation of the carbamate intermediate using Pd/C in a mixture of methanol (B129727) and dichloromethane (B109758) to give methyl piperidin-4-yl-carbamate, which is then converted to its stable p-toluenesulfonate salt in ethyl acetate with a 90% yield. isciii.es
Another approach to carbamate synthesis involves the reaction of a piperidine amine with N,N'-carbonyldiimidazole (CDI) to form a carbamoylimidazole intermediate, which is then reacted with an alcohol.
| Starting Material | Key Steps | Final Product | Overall Yield | Reference(s) |
| 1-Benzylpiperidin-4-one | 1. Reductive amination (NH₃, Raney-Ni), 2. Carbamate formation (Methyl chloroformate, KOH, TBAB), 3. Debenzylation (Pd/C), 4. Salt formation (p-TSA) | Methyl piperidin-4-yl-carbamate p-toluenesulfonate salt | ~74% (over 4 steps) | isciii.es |
Synthesis of N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its Salts
The synthesis of this compound, also known as Pimavanserin, and its salts is detailed in several patents. nih.gov A key step in one synthetic route is the reductive amination of N-methylpiperidone with 4-fluorobenzylamine in the presence of hydrogen gas and a palladium on carbon catalyst to form N-(4-fluorobenzyl)-1-methylpiperidin-4-amine. This intermediate is then reacted with a suitable carbamate derivative of (4-isobutoxyphenyl)methanamine (B2988253) to form the final carbamide product. researchgate.net
Alternatively, the synthesis can proceed via a thiourea (B124793) intermediate. N-(4-fluorobenzyl)-1-methylpiperidin-4-amine is reacted with an isothiocyanate derivative to form a thiourea, which is then converted to the final carbamide using a reagent such as silver carbonate.
The tartrate salt of the final compound is prepared by reacting the free base with tartaric acid in a solvent like ethanol. researchgate.net Different crystalline forms of the tartrate salt have been identified and characterized. nih.gov
| Intermediate 1 | Intermediate 2 | Key Reaction | Product | Reference(s) |
| N-(4-fluorobenzyl)-1-methylpiperidin-4-amine | Carbamate derivative of (4-isobutoxyphenyl)methanamine | Carbamide formation | N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide | researchgate.net |
| N-(4-fluorobenzyl)-1-methylpiperidin-4-amine | Isothiocyanate derivative | Thiourea formation followed by conversion to carbamide | N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide |
Oxidation Reactions of Aminopiperidines
The nitrogen atoms within the aminopiperidine structure are susceptible to oxidation, leading to the formation of various products depending on the specific nitrogen atom oxidized and the reagents used.
The oxidation of tertiary amines, including the nitrogen on the piperidine ring, to their corresponding N-oxides is a well-established transformation. google.com This reaction is commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxyacids like meta-chloroperbenzoic acid (mCPBA). nih.gov The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic oxygen of the oxidant.
N-oxides are generally polar, hygroscopic compounds, and their formation can be influenced by the basicity of the parent amine. nih.govresearchgate.net The conversion of the tertiary amine to an N-oxide results in significant changes in the molecule's electronic and steric properties. These changes can be observed using spectroscopic methods, such as ¹³C NMR, where the carbon atoms adjacent (β) to the newly formed N⁺-O⁻ bond typically show a downfield shift. lew.ro While N-oxides can sometimes be reduced back to the parent tertiary amine, this conversion is not always predictable or efficient. google.comgoogle.com
Table 1: General Reaction for the Formation of Piperidine N-Oxide
| Reactant | Reagent | Product |
| Substituted Piperidine | H₂O₂ or mCPBA | Corresponding Piperidine N-Oxide |
| → | ||
| This table illustrates the general transformation of a tertiary piperidine nitrogen to an N-oxide. |
Permanganate (B83412) Oxidation in the Presence of Ruthenium(III) Catalysts
The oxidation of aminopiperidines can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄), with the reaction being effectively catalyzed by Ruthenium(III) chloride. researchgate.netlibretexts.org A kinetic study on the oxidation of 1-[(4-chlorophenyl)methyl]piperidin-4-amine by alkaline permanganate in the presence of a Ru(III) catalyst revealed that the reaction is first-order with respect to the oxidant and the catalyst, and has an apparent order of less than one with respect to the aminopiperidine substrate and the alkali concentration. researchgate.netniscpr.res.in
The proposed mechanism suggests that the initial step involves the formation of a complex between the aminopiperidine substrate and a hydroxylated species of the Ruthenium(III) catalyst. niscpr.res.in This complex then reacts with the permanganate species in the rate-determining step to generate a free radical, which is subsequently oxidized in a fast step to yield the final products. niscpr.res.in The use of the catalyst is crucial, as the reaction is significantly slower in its absence. researchgate.net
Table 2: Kinetic Data for the Ru(III)-Catalyzed Oxidation of a Piperidin-4-amine Derivative
| Parameter | Finding | Citation |
| Reaction Order | ||
| [Permanganate] | First Order | researchgate.netniscpr.res.in |
| [Catalyst - Ru(III)] | First Order | researchgate.netniscpr.res.in |
| [Substrate] | Less than unit order | researchgate.netniscpr.res.in |
| [Alkali] | Less than unit order | researchgate.netniscpr.res.in |
| Proposed Mechanism | Formation of a [Substrate-Ru(III)] complex, followed by reaction with permanganate. | niscpr.res.in |
| This table summarizes the kinetic findings for the oxidation of a 1-substituted-4-aminopiperidine with permanganate and a Ruthenium(III) catalyst. |
Reduction Reactions of Aminopiperidines
The primary amine group of the this compound framework can undergo reactions that lead to the formation of more substituted amines.
A primary amine such as this compound can be converted into a secondary amine through a process known as reductive amination. This is a two-step method that first involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate. In the second step, the newly formed C=N bond of the imine is reduced to a C-N single bond. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. This reaction provides a versatile route to introduce a wide variety of alkyl or aryl groups onto the nitrogen atom of the amino group.
Table 3: General Reaction for the Formation of a Secondary Amine via Reductive Amination
| Reactants | Intermediate | Product |
| This compound + Aldehyde/Ketone | Imine | N-substituted-4-Methylpiperidin-4-amine (Secondary Amine) |
| → | ||
| This table outlines the general pathway for converting the primary amine of the 4-aminopiperidine framework into a secondary amine. |
Nucleophilic Substitution Reactions
Replacing the amine group at the C-4 position of the piperidine ring is a challenging transformation due to the nature of the amino group itself.
The direct displacement of an amino group in a nucleophilic substitution reaction is generally not feasible because the amide anion (NH₂⁻) is a very poor leaving group. masterorganicchemistry.com For a substitution reaction to occur at the C-4 position, the amino group must first be converted into a good leaving group. masterorganicchemistry.comntu.edu.sg
One common strategy, particularly for aromatic amines, is diazotization, which involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt (-N₂⁺). rsc.orgscirp.org The resulting dinitrogen molecule (N₂) is an excellent leaving group. While this method is highly effective for aromatic systems, the diazotization of aliphatic amines, such as this compound, can be more complex and may lead to a mixture of substitution and elimination products, as well as rearrangements. Once the diazonium salt is formed, it can be displaced by a variety of nucleophiles. However, the stability of the aliphatic diazonium intermediate is a critical and often limiting factor.
Sulfonyl Group Replacement
The replacement of a sulfonyl group on a piperidine nitrogen is a key transformation in the modification of drug candidates and other functional molecules. While specific studies detailing the direct replacement of a sulfonyl group from the nitrogen of a this compound framework are not extensively documented, the general principles of N-sulfonyl group chemistry on piperidine rings are well-established. The N-SO₂R group is generally a robust protecting group and its cleavage or replacement often requires specific and sometimes harsh conditions.
Research on related structures, such as N-sulfonylpiperidines, indicates that the displacement of the sulfonyl group can be achieved through various reductive or nucleophilic substitution methods. For instance, the use of reducing agents like samarium(II) iodide or magnesium in methanol has been effective for the cleavage of N-tosyl groups. Nucleophilic displacement by strong nucleophiles can also lead to the replacement of the sulfonyl moiety, although this is less common and highly dependent on the nature of the sulfonyl group and the nucleophile.
Reaction Kinetics and Mechanistic Pathways of Oxidation
The oxidation of piperidine derivatives is a critical area of study, particularly in the context of drug metabolism, where cytochrome P450 enzymes play a major role. nih.gov The oxidation of the piperidine ring can lead to various products, including N-oxides, hydroxylated derivatives, and ring-opened products.
Kinetic studies on the oxidation of related piperidin-4-one semicarbazones by oxidizing agents like pyridinium (B92312) fluorochromate have shown that the reactions are often first order with respect to both the oxidant and the substrate. researchgate.net Such reactions are typically catalyzed by acid, and the rate can be influenced by the dielectric constant of the medium, suggesting an ion-dipole type interaction in the transition state. researchgate.net
For 4-aminopiperidine derivatives, a major metabolic pathway is N-dealkylation, catalyzed by enzymes such as CYP3A4. nih.gov Theoretical studies, combining molecular mechanics and quantum mechanics, have provided insights into the mechanistic pathways of this oxidation. nih.gov It is proposed that the 4-amino group plays a crucial role by forming a hydrogen bond with key amino acid residues (like serine 119) in the active site of the enzyme. nih.gov This interaction helps to position the piperidine moiety correctly for the oxidative attack, which typically occurs at the α-carbon to the piperidine nitrogen, leading to an unstable intermediate that fragments to yield the dealkylated product.
The general mechanism for P450-catalyzed N-dealkylation involves the following steps:
Hydrogen Atom Abstraction: The iron-oxo species of the P450 enzyme abstracts a hydrogen atom from the carbon adjacent to the piperidine nitrogen.
Radical Rebound: The resulting carbon-centered radical then "rebounds" onto the hydroxyl group coordinated to the iron, forming a hemiaminal intermediate.
Hemiaminal Breakdown: The hemiaminal is unstable and collapses, leading to the cleavage of the C-N bond and the formation of the dealkylated piperidine and a carbonyl compound.
The table below summarizes key aspects of the oxidation of 4-aminopiperidine frameworks based on available research.
| Reaction Type | Key Findings | Implied Mechanism |
| Chemical Oxidation (of related piperidin-4-ones) | First-order kinetics in substrate and oxidant; acid-catalyzed. researchgate.net | Ion-dipole interaction in the transition state. researchgate.net |
| Enzymatic Oxidation (N-dealkylation of 4-aminopiperidines) | Major metabolic route; catalyzed by CYP3A4. nih.gov | Hydrogen bonding of the 4-amino group facilitates positioning in the active site for hydrogen atom abstraction and radical rebound. nih.gov |
These mechanistic insights are vital for predicting the metabolic fate of drugs containing the this compound scaffold and for designing new chemical entities with improved metabolic stability.
Iv. Advanced Spectroscopic and Structural Elucidation Techniques for Piperidin 4 Amine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 4-Methylpiperidin-4-amine, both ¹H and ¹³C NMR would provide crucial information about the electronic environment of each atom, confirming the presence of the methyl group, the primary amine, and the piperidine (B6355638) ring structure.
The protons on the piperidine ring at positions C2/C6 and C3/C5 are diastereotopic and would appear as complex multiplets due to spin-spin coupling with each other. The C4-methyl protons would yield a characteristic singlet, as the adjacent carbon has no protons. The primary amine (-NH₂) protons and the secondary amine (N-H) proton on the ring typically appear as broad singlets, with chemical shifts that can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Piperidine N-H | 1.0 - 2.5 | Broad Singlet |
| -NH₂ (Amine) | 1.1 - 2.0 | Broad Singlet |
| -CH₃ (Methyl) | ~1.05 | Singlet |
| Ring H (C3, C5 - axial & equatorial) | 1.3 - 1.6 | Multiplet |
| Ring H (C2, C6 - axial & equatorial) | 2.6 - 3.1 | Multiplet |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to display four distinct signals, corresponding to the four unique carbon environments in the molecule. The symmetry of the molecule means that C2 and C6 are chemically equivalent, as are C3 and C5.
The chemical shift of the quaternary C4 carbon would be significantly influenced by the attached nitrogen (of the amino group) and carbon (of the methyl group). The carbons adjacent to the ring nitrogen (C2 and C6) would appear downfield compared to the C3 and C5 carbons. chemicalbook.com The methyl carbon would resonate in the typical upfield aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (Methyl) | ~22 |
| C3, C5 | ~35 |
| C2, C6 | ~48 |
| C4 | ~50-55 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering critical evidence for structural confirmation.
In an LCMS analysis using a soft ionization technique like electrospray ionization (ESI), this compound (C₆H₁₄N₂, Molecular Weight: 114.19 g/mol ) would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 115.
Under conditions that induce fragmentation (e.g., collision-induced dissociation), the molecule would break in predictable ways. For aliphatic amines, the predominant fragmentation pathway is α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. miamioh.edulibretexts.org For cyclic amines, a common fragmentation is the loss of a hydrogen atom (M-1) from the carbon alpha to the nitrogen, resulting in a stable iminium ion. Other significant fragmentation pathways would likely involve the loss of the methyl group or cleavage of the piperidine ring.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 115 | [C₆H₁₅N₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 114 | [C₆H₁₄N₂]⁺• | Molecular Ion [M]⁺• |
| 113 | [C₆H₁₃N₂]⁺ | Loss of H• from α-carbon [M-H]⁺ |
| 99 | [C₅H₁₁N₂]⁺ | Loss of methyl radical [M-CH₃]⁺ |
| 70 | [C₄H₈N]⁺ | Ring cleavage and loss of C₂H₆N |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The spectrum of this compound would be characterized by absorptions corresponding to N-H, C-H, and C-N bonds.
The presence of both a primary amine (-NH₂) and a secondary amine (-NH-) group would lead to multiple distinct N-H stretching bands in the region of 3200-3500 cm⁻¹. orgchemboulder.com Specifically, primary amines typically exhibit two bands (asymmetric and symmetric stretches), while secondary amines show a single band. The spectrum would also feature characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹. Bending vibrations for the N-H groups are also expected, with a primary amine "scissoring" vibration around 1590-1650 cm⁻¹ and a broad N-H "wag" for the secondary amine in the fingerprint region. orgchemboulder.comchemicalbook.com
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3500 | N-H Stretch | Primary & Secondary Amine |
| 2850 - 2960 | C-H Stretch | Aliphatic (Ring & Methyl) |
| 1590 - 1650 | N-H Bend (Scissoring) | Primary Amine |
| 1450 - 1470 | C-H Bend | Methylene & Methyl |
| 1020 - 1250 | C-N Stretch | Aliphatic Amine |
| 665 - 910 | N-H Wag | Secondary Amine |
X-ray Crystallography for Definitive Structural Confirmation
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry, by analyzing the diffraction pattern of a single crystal.
While a specific crystal structure for this compound has not been reported in the surveyed literature, data from derivatives such as 4-diphenylcarbamyl-N-methyl-piperidine methobromide and fenpiverinium (B1207433) bromide confirm that the piperidine ring strongly prefers a stable chair conformation. nih.govmdpi.com In this conformation, the substituents on the ring carbons can occupy either axial or equatorial positions. For this compound, the methyl and amino groups are attached to the same carbon (C4). In the most stable chair form, one of these substituents would be in an axial orientation while the other would be equatorial. A definitive crystallographic study would be required to determine the precise arrangement and to measure intramolecular distances and angles, providing the ultimate structural confirmation.
V. Computational Chemistry and Modeling of Piperidin 4 Amine Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a crucial tool for studying piperidin-4-amine derivatives, offering deep insights into their reactivity and electronic properties.
DFT calculations are instrumental in elucidating complex reaction mechanisms that are difficult to observe experimentally. For instance, the kinetic oxidation of a piperidin-4-amine derivative, 1-[(4-chlorophenyl)methyl]piperidin-4-amine (CMP), with potassium permanganate (B83412) was studied using DFT to support the proposed mechanism. researchgate.netasianpubs.org The theoretical calculations helped to derive rate laws and propose a suitable mechanism involving the formation of intermediates and free radicals. asianpubs.orgresearchgate.net
In this study, DFT was employed to model the interaction between the piperidine (B6355638) derivative and the oxidant in the presence of a Ruthenium(III) catalyst. researchgate.netasianpubs.org The calculations supported a proposed mechanism where the catalyst forms a complex with the piperidine compound, which then reacts with the oxidant in the rate-determining step. researchgate.net The final products of the reaction were identified as chlorobenzene (B131634) and L-alanine, N-(2-aminomethylethyl)-carboxylic acid. researchgate.netasianpubs.org The theoretical results from DFT calculations were found to be in agreement with the suggested reaction pathways derived from experimental kinetic data. asianpubs.orgresearchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and molecular interactions. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.com The energy and symmetry of these orbitals are critical for predicting how a molecule will interact with other species. numberanalytics.com
In the DFT study of 1-[(4-chlorophenyl)methyl]piperidin-4-amine (CMP), FMO and Frontier Electron Density (FED) analyses were performed on the reactant and its oxidative products. researchgate.netasianpubs.orgresearchgate.net These calculations provide information about the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov The results of these theoretical calculations provided support for the reaction pathways suggested by experimental evidence. asianpubs.org
| Parameter | Description | Relevance in Reactivity Analysis |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability of a molecule to donate electrons. Higher energy corresponds to a better electron donor. numberanalytics.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability of a molecule to accept electrons. Lower energy corresponds to a better electron acceptor. numberanalytics.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key descriptor of molecular stability. A small gap suggests high polarizability and chemical reactivity. nih.gov |
| Frontier Electron Density (FED) | The electron density distribution in the frontier orbitals. | Helps to predict the most likely sites for electrophilic or nucleophilic attack within a molecule. researchgate.net |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is widely used in drug design to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
Derivatives of piperidine are frequently investigated as potential inhibitors for various protein targets implicated in diseases like cancer. Molecular docking studies are crucial for predicting how these compounds might interact with the binding sites of key proteins such as Heat shock protein 90 (Hsp90), the Human Estrogen Receptor (ER), and tubulin.
Hsp90 and Hsp70: Hsp90 is a chaperone protein essential for the stability and function of numerous oncogenic proteins, making it a prime target in cancer therapy. nih.govmdpi.com Inhibition of Hsp90 can lead to the degradation of these client proteins, disrupting tumor growth. mdpi.com Some studies focus on designing dual inhibitors of Hsp90 and other targets like histone deacetylases (HDACs), where piperidine scaffolds can be employed. researchgate.net Docking studies help visualize how piperidine-containing ligands fit into the ATP-binding pocket of Hsp90's N-terminal or C-terminal domains, guiding the design of more potent and selective inhibitors. nih.gov
Human Estrogen Receptor (ER): The estrogen receptor is a key driver in the majority of breast cancers (ER-positive). mdpi.comnih.gov Overcoming resistance to endocrine therapies is a major challenge. One novel strategy involves the dual inhibition of both ER and Hsp90, as Hsp90 is crucial for stabilizing the ER protein itself. mdpi.comnih.gov In silico virtual screening and molecular docking are used to identify small molecules that can bind to both targets, with the piperidine moiety often serving as a core structural element. nih.gov
Tubulin: Tubulin is the protein subunit of microtubules, which are critical for cell division. Drugs that interfere with tubulin dynamics are among the most effective anticancer agents. Molecular docking can predict whether piperidine-based compounds can bind to tubulin polymerization sites, such as the colchicine (B1669291) binding site, thereby inhibiting cancer cell proliferation.
While specific docking studies for 4-methylpiperidin-4-amine against all these targets are not extensively published, the piperidine ring is a common and valuable scaffold in compounds designed and modeled to interact with these critical proteins.
| Target Protein | Cellular Function & Disease Relevance | Role of Molecular Docking for Piperidine Systems |
| Hsp90 | A chaperone protein that stabilizes oncoproteins (e.g., ER, HER2, Akt). A key target in cancer. nih.govmdpi.com | Predicts binding modes in the ATP pocket to guide the design of inhibitors that disrupt chaperone function. nih.govnih.gov |
| Hsp70 | A chaperone protein involved in protein folding and preventing aggregation; often co-expressed with Hsp90. researchgate.net | Evaluates potential allosteric or direct binding to modulate its activity, often in conjunction with Hsp90 inhibition. researchgate.net |
| Human Estrogen Receptor (ER) | A nuclear receptor that drives the growth of ~70% of breast cancers. nih.gov | Screens for dual-acting ligands that can antagonize ER and simultaneously inhibit its stabilization by Hsp90. mdpi.comnih.gov |
| Tubulin | Forms microtubules, essential components of the cytoskeleton involved in cell division. A target for chemotherapy. | Predicts interactions at key binding sites (e.g., colchicine, vinca) to identify compounds that can disrupt microtubule dynamics. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. jksus.org These models rely on calculating numerical values, known as descriptors, that quantify various aspects of a molecule's structure.
QSAR/QSPR studies on piperidine derivatives are common in drug discovery to predict activities such as anticonvulsant effects or to model properties like gas chromatographic retention. nih.govresearchgate.net The process involves generating a wide range of molecular descriptors, which can be categorized as:
Topological (2D) Descriptors: Derived from the 2D representation of the molecule, describing size, shape, and atom connectivity.
Geometrical (3D) Descriptors: Based on the 3D coordinates of the atoms, such as steric and surface area parameters.
Electronic Descriptors: Related to the electron distribution, such as partial charges and dipole moments.
Quantum-Chemical Descriptors: Calculated using quantum mechanics, providing detailed electronic and energetic information (e.g., HOMO/LUMO energies). jksus.org
For example, in a QSAR study of anticonvulsant compounds, a dataset including an N-benzoylbenzofuran derivative with a 4-methylpiperidin-1-yl group was analyzed. jksus.org Models are built using statistical methods like Multiple Linear Regression (MLR) to find the best correlation between the calculated descriptors and the observed biological activity. researchgate.net Advanced methods like 3D-QSAR (e.g., CoMFA/CoMSIA) can be used to create 3D contour maps that show which regions of a molecule should be modified (e.g., made more bulky or electronegative) to enhance activity. imist.ma
| Descriptor Type | Example Descriptors | Information Encoded |
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, branching, and complexity. researchgate.net |
| Geometrical (3D) | Molecular surface area, volume, shadow indices | The 3D shape and steric properties of the molecule. nih.gov |
| Electronic | Partial atomic charges, dipole moment | Distribution of electrons and overall polarity. |
| Quantum-Chemical | HOMO/LUMO energies, Mulliken electronegativity | Electronic structure, reactivity, and stability. jksus.org |
| 3D-QSAR Fields | CoMFA (Steric, Electrostatic), CoMSIA (Hydrophobic, H-bond donor/acceptor) | 3D fields around the molecule indicating favorable and unfavorable regions for interaction with a receptor. imist.ma |
Vi. Structure Activity and Structure Property Relationship Studies of Piperidin 4 Amine Derivatives
Correlating Structural Features with Biological Activities
The biological profile of piperidin-4-amine derivatives can be significantly altered by modifying their core structure. The introduction of fused rings, substituted aryl groups, and hydrophobic moieties can profoundly impact their interaction with biological targets, influencing their inhibitory action and receptor binding affinity.
The incorporation of fused or spirocyclic systems onto the piperidine (B6355638) ring is a common strategy to enhance the pharmacological properties of a molecule. Creating a spiro center at the C-4 position of the piperidine ring, for instance, increases the molecule's rigidity and reduces the number of freely rotatable bonds. This conformational constraint can lead to an improved pharmacokinetic profile and a more effective interaction with enzymes or receptors. bepls.com
Spiropiperidine structures, particularly 4-spiropiperidine scaffolds, are prevalent in pharmaceutically significant drugs. bepls.com For example, a class of novel piperidine-spirooxadiazole derivatives has been identified as antagonists for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). nih.gov In this series, the spiro-oxadiazole moiety is crucial for the observed biological activity, and modifications around this fused ring system provide valuable insights for the development of selective α7 nAChR antagonists. nih.gov The optimization of such spiro-piperidine derivatives has led to the identification of highly potent and selective antagonists for targets like the melanin-concentrating hormone 1 receptor (MCH-1R), demonstrating the utility of this structural approach in drug discovery. nih.gov
| Structural Moiety | Impact on Activity | Example Target |
|---|---|---|
| Spirocyclic systems (e.g., 4-spiropiperidine) | Increases molecular rigidity, potentially enhancing pharmacokinetic profile and receptor interaction. | Melanin-concentrating hormone 1 receptor (MCH-1R), α7 nicotinic acetylcholine receptor (α7 nAChR) nih.govnih.gov |
| Piperidine-spirooxadiazole | Acts as a core pharmacophore for antagonist activity. | α7 nicotinic acetylcholine receptor (α7 nAChR) nih.gov |
The introduction of an aryl group, particularly at the C-4 position of the piperidine ring, is a cornerstone of designing various CNS-active agents and other therapeutic molecules. The nature and position of substituents on this aromatic ring are critical determinants of biological efficacy and receptor selectivity.
In the development of opioid antagonists based on the trans-3,4-dimethyl-4-arylpiperidine scaffold, the position of a phenolic hydroxyl group on the aryl ring significantly influences activity. Research has shown that the 3-position of the phenyl ring is optimal for opioid receptor activity. nih.gov Furthermore, replacing the hydroxyl group with carbamate (B1207046) or carboxamide groups can yield analogs with comparable high affinity for opioid receptors, and in some cases, an improved metabolic profile. nih.gov
Similarly, for a series of 4-(arylethynyl)piperidine derivatives designed as O-GlcNAcase (OGA) inhibitors for potential Alzheimer's disease treatment, extensive SAR studies on the aryl moiety led to compounds with potent enzymatic and cellular activity. acs.org The electronic and steric properties of the substituents on the aryl ring play a crucial role in the interaction with the enzyme's substrate recognition domain. acs.org Other studies have focused on 4-arylpiperidine derivatives as agents with high affinity for the serotonin (B10506) transporter (SERT), indicating their potential as antidepressants. google.com
| Aryl Ring Substitution | Effect on Biological Efficacy | Target/Application |
|---|---|---|
| 3-Hydroxy on 4-phenyl ring | Optimal for opioid receptor activity. nih.gov | Opioid Antagonists |
| Replacement of hydroxyl with carbamate/carboxamide | Maintains high affinity, can improve metabolic profile. nih.gov | Opioid Antagonists |
| Varied substitutions on 4-(arylethynyl) moiety | Modulates enzymatic inhibition and cellular potency. acs.org | O-GlcNAcase Inhibitors |
| General 4-aryl substitution | Can confer high affinity and selectivity. google.com | Serotonin Transporter (SERT) Inhibitors |
Hydrophobic interactions are fundamental forces in drug-receptor binding, and the incorporation of alkyl groups and other hydrophobic moieties is a key strategy in medicinal chemistry to modulate a compound's affinity, selectivity, and pharmacokinetic properties. thescipub.com The size, shape, and length of alkyl chains can significantly influence how a ligand fits into the binding pocket of a receptor.
For piperidine-based sigma (σ) receptor ligands, the length of the carbon chain linking different parts of the molecule is critical. In a series of 4,4-disubstituted piperidine derivatives, a one-carbon chain (n=1) was found to be the optimal length for exhibiting high affinity for the σ1 receptor compared to shorter (n=0) or longer (n=2) linkers. nih.gov
In the context of monoamine oxidase (MAO) inhibitors derived from piperine, which contains a piperidine ring, the length of the alkyl chain also plays a crucial role. For MAO-B inhibitory activity, an optimal linker length of 2-5 carbons between the methylenedioxyphenyl ring and the nitrogen-containing heterocycle was identified. nih.gov This suggests a specific spatial requirement within the enzyme's active site for optimal hydrophobic interaction. The active component containing the piperidine moiety often establishes a stable hydrophobic interaction within the catalytic pocket of the target enzyme. nih.gov
Structure-Activity Relationships for 5-HT6 Receptor Antagonists
The serotonin 5-HT6 receptor is a prominent target in the central nervous system for the development of drugs to treat cognitive disorders. Piperidine and piperazine (B1678402) derivatives are common scaffolds for 5-HT6 receptor antagonists. Quantitative structure-activity relationship (QSAR) studies on indolyl- and piperidinyl-sulphonamide derivatives have provided detailed insights into the structural requirements for high binding affinity. nih.gov
These analyses have identified several key molecular features that optimize 5-HT6 binding. These include the number of secondary aliphatic amines, the topological distance between nitrogen and oxygen atoms, the presence of ring tertiary carbon atoms, and specific fragment types like CH2RX. nih.govresearchgate.net This suggests that a combination of electronic, topological, and steric factors governs the interaction with the receptor.
In other series of 5-HT6 antagonists, the focus has been on optimizing a lead structure to improve activity and selectivity against off-target receptors. nih.gov For example, in a series of 6-piperazinyl-7-azaindoles, modifications to the core structure led to the identification of compounds with a promising balance of pharmacological, physicochemical, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govku.dk The sulfonyl group, the hydroxyl group, and the piperazine ring have been identified as key regions that can be modified to design new antagonists with enhanced affinity. researchgate.net
Structure-Activity Relationships for Antifungal Agents Targeting Ergosterol (B1671047) Biosynthesis
Inspired by established antifungal agents like fenpropidin (B1672529) and amorolfine (B1665469), which contain piperidine or morpholine (B109124) rings, researchers have developed novel 4-aminopiperidine (B84694) derivatives that target fungal ergosterol biosynthesis. mdpi.comnih.gov These compounds act by inhibiting key enzymes in the pathway, such as sterol C14-reductase and sterol C8-isomerase. mdpi.comnih.gov
A systematic study of a library of over 30 4-aminopiperidines has elucidated clear structure-activity relationships for their antifungal activity. nih.govresearchgate.net The nature of the substituents at both the piperidine nitrogen (N-1 position) and the 4-amino group is critical for potency.
Key findings from these SAR studies include:
Substituents at N-1: Both benzyl (B1604629) and phenylethyl substituents at the piperidine nitrogen can lead to high antifungal activity. nih.govresearchgate.net
Substituents at the 4-amino group: Long N-alkyl chains with more than seven carbon atoms at the 4-amino group are crucial for high activity. The N-dodecyl (C12) residue was found to confer outstanding antifungal activity. nih.govresearchgate.net
Negative Influences: Shorter, branched, or cyclic alkyl residues at the 4-amino group are detrimental to activity. researchgate.net
These findings highlight the importance of a specific lipophilic profile for these compounds to effectively inhibit the enzymes in the ergosterol biosynthesis pathway. nih.govmdpi.com Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, have been identified as particularly promising candidates for further development based on their potent in vitro activity against clinically relevant fungal species like Candida spp. and Aspergillus spp. mdpi.comnih.gov
| Structural Modification | Effect on Antifungal Activity | Example Compound(s) |
|---|---|---|
| N-1 Position: Benzyl or Phenylethyl group | High Activity nih.govresearchgate.net | 1-benzyl-N-dodecylpiperidin-4-amine, N-dodecyl-1-phenethylpiperidin-4-amine |
| 4-Amino Position: N-alkyl chain > 7 carbons | Crucial for High Activity nih.govresearchgate.net | N-dodecyl derivatives |
| 4-Amino Position: N-dodecyl (C12) chain | Outstanding Activity nih.govresearchgate.net | 1-benzyl-N-dodecylpiperidin-4-amine, N-dodecyl-1-phenethylpiperidin-4-amine |
| 4-Amino Position: Short, branched, or cyclic alkyl groups | Detrimental to Activity researchgate.net | N/A |
Vii. Mechanistic Investigations of Biological and Chemical Processes Involving Piperidin 4 Amine Derivatives
Mechanisms of Interaction with Molecular Targets
The biological effects of piperidin-4-amine derivatives are rooted in their ability to bind and modulate the function of various proteins, including enzymes and receptors. This interaction is highly dependent on the specific substitutions on the piperidine (B6355638) ring and the amine group, which dictate the compound's affinity, selectivity, and mode of action.
Piperidin-4-amine derivatives have been shown to interact with a diverse array of receptors and enzymes. For instance, certain 4-amino-piperidine containing molecules act as potent antagonists for the M3 muscarinic receptor, with some compounds achieving a binding affinity (Ki) as low as 1 nM and demonstrating 3- to 40-fold selectivity over the M2 subtype. researchgate.net This selectivity is crucial as M2 receptor antagonism is often associated with adverse side effects. researchgate.net
Another significant target is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein. Aminoethyl-substituted piperidine derivatives have been developed as σ1 receptor ligands, and molecular dynamics simulations show that their binding affinity is influenced by interactions within a lipophilic binding pocket of the receptor. nih.gov
Furthermore, piperidine-based compounds have been identified as inhibitors of key enzymes in disease pathways. These include anaplastic lymphoma kinase (ALK), c-ros oncogene 1 (ROS1) kinase, and protein kinase B (Akt), all of which are implicated in cancer progression. nih.govresearchgate.net For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides are ATP-competitive inhibitors of Akt, showing nanomolar potency and high selectivity over the related PKA kinase. researchgate.net In some anticancer applications, piperidin-4-amine derivatives are theorized to exert effects through binding to the human estrogen receptor. wikipedia.org
| Molecular Target | Derivative Class | Mechanism of Action | Observed Potency |
|---|---|---|---|
| M3 Muscarinic Receptor | Tertiary amine derivatives | Antagonist | Ki up to 1 nM researchgate.net |
| Sigma-1 (σ1) Receptor | Aminoethyl-substituted piperidines | Ligand (Antagonist behavior in assays) | Ki = 16 ± 4 nM (for compound 4a) nih.gov |
| Protein Kinase B (Akt) | Piperidine-4-carboxamides | ATP-Competitive Inhibitor | Nanomolar IC50 values researchgate.net |
| ALK/ROS1 Kinase | 2-amino-4-(1-piperidine) pyridines | Dual Inhibitor | Effective against Crizotinib-resistant mutants nih.gov |
The piperidine scaffold is a core component of many compounds that modulate neurotransmitter systems. A primary mechanism is the inhibition of neurotransmitter reuptake. For example, methylphenidate, which contains a piperidine ring, acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). google.com By binding to and blocking the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), these derivatives prevent the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing their concentration and prolonging their signaling activity. google.com
Piperidine-piperazine compounds have also been developed as ligands for dopamine, serotonin (B10506), and norepinephrine receptors or transporters, highlighting the versatility of the piperidine core in modulating monoamine neurotransmission. The interaction with these cell surface receptors initiates intracellular signal transduction pathways that regulate a wide range of neuronal functions.
Furthermore, the anticancer effects of some piperidin-4-amine derivatives are linked to the modulation of critical intracellular signaling pathways. For instance, certain N-(piperidine-4-yl)benzamide derivatives trigger cell cycle arrest by activating the p53/p21-dependent pathway. mdpi.com This demonstrates a convergence of mechanisms where receptor or enzyme modulation on the cell surface or within the cell leads to downstream effects on fundamental processes like cell cycle control.
Specific Enzyme Inhibition Mechanisms
Beyond general enzyme modulation, piperidine-based structures have been engineered to be highly specific inhibitors of particular enzyme classes, such as proteases.
Uncontrolled proteolysis is a factor in many diseases, making proteases attractive therapeutic targets. nih.gov Piperidine derivatives have been designed as potent and selective inhibitors of these enzymes. One notable example is the development of a piperidine-based compound, (2R,4R)-4-phenyl-1-[Nα-(7-methoxy-2-naphthalenesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid, which acts as a competitive inhibitor of the serine protease trypsin with a Ki value of 0.1 µM. researchgate.net Docking studies revealed that this molecule fits snugly into the active site of trypsin. researchgate.net Its selectivity over other proteases like thrombin and tryptase is achieved through steric hindrance; the compound's 4-phenyl group clashes with the "60-insertion loop" of thrombin, preventing effective binding. researchgate.net This illustrates how the rigid piperidine scaffold can be functionalized to achieve high target specificity.
| Target Enzyme | Inhibitor | Inhibition Type | Inhibitory Constant (Ki) | Reference |
|---|---|---|---|---|
| Trypsin | (2R,4R)-4-phenyl-1-[Nα-(7-methoxy-2-naphthalenesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid | Competitive | 0.1 µM | researchgate.net |
| Thrombin | (2R,4R)-4-phenyl-1-[Nα-(7-methoxy-2-naphthalenesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid | Weak | 2 µM | researchgate.net |
Anticancer Mechanisms
The anticancer properties of piperidin-4-amine derivatives are multifaceted, involving direct cytotoxic effects and the inhibition of cancer cell proliferation through various molecular pathways.
Research has shown that piperidin-4-amine derivatives can induce cell death and halt proliferation in a variety of cancer cell lines. The mechanisms are often linked to the modulation of proteins that control the cell cycle and apoptosis.
For example, a series of piperidin-4-amine linked pyrimidine (B1678525) derivatives were synthesized and tested against HepG2 human liver cancer cells. wikipedia.org The most potent compound, PM-16, exhibited an IC50 value of 1.92 µM. wikipedia.org The proposed mechanisms for these compounds include the inhibition of tubulin polymerization, a process essential for cell division. nih.gov
In another study, the derivative 2-amino-4-(1-piperidine) pyridine (B92270) was found to inhibit the proliferation of colon cancer cells (DLD-1 and HT29) by arresting the cell cycle in the G1/G0 phase, preventing progression to the S phase where DNA replication occurs. This compound also inhibited the migration and invasion of these cancer cells.
Further mechanistic work on prostate cancer cells (PC3) showed that a piperidine derivative, compound 17a, induced apoptosis by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. It increased the expression of Bax while decreasing Bcl-2 levels, leading to programmed cell death. nih.gov
| Derivative Class | Cancer Cell Line | Mechanism of Action | Potency (IC50) |
|---|---|---|---|
| Piperidin-4-amine linked pyrimidines (PM-16) | HepG2 (Liver) | Inhibition of tubulin polymerization; Estrogen receptor binding wikipedia.orgnih.gov | 1.92 µM wikipedia.org |
| 2-amino-4-(1-piperidine) pyridine | HT29 & DLD-1 (Colon) | Cell cycle arrest at G1/G0 phase | Dose-dependent inhibition |
| Compound 17a | PC3 (Prostate) | Induction of apoptosis via increased Bax/Bcl-2 ratio nih.gov | Concentration-dependent inhibition |
| Aminoethyl-substituted piperidines (20a) | DU145 (Prostate) | Cell proliferation inhibition via σ1 receptor interaction nih.gov | 21.1 ± 1.6 µM nih.gov |
Interaction with Heat Shock Proteins (Hsp70, Hsp90)
The interaction of piperidin-4-amine derivatives with heat shock proteins, particularly Hsp70 and Hsp90, has been a subject of investigation in the context of cancer therapy. These chaperon proteins are often overexpressed in cancer cells, playing a crucial role in the folding, stability, and activation of numerous client proteins that are essential for tumor growth and survival. isciii.esnih.gov Inhibition of Hsp70 and Hsp90 can lead to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.
The mechanism of interaction often involves the piperidine derivative binding to specific domains of the heat shock proteins. For Hsp90, inhibitors typically target the N-terminal ATP-binding site, which is critical for its chaperone function. nih.gov However, piperidine-based inhibitors have also been designed to interact with the C-terminal domain. nih.gov Molecular modeling studies have suggested that these compounds can form hydrogen-bonding interactions with key amino acid residues, such as Glu537 and Thr540, within the C-terminal binding site. nih.gov Additionally, hydrophobic interactions within the binding pocket can contribute to the affinity and efficacy of the inhibitor. nih.gov
In the case of Hsp70, piperidine derivatives have been designed to act as inhibitors, with studies showing significant binding affinity. isciii.esnih.gov The binding of these inhibitors can disrupt the normal chaperone cycle of Hsp70, which is involved in processes like regulating apoptosis. nih.gov Surface plasmon resonance (SPR) assays have been used to quantify the binding affinity, providing dissociation constants (Kd) that indicate the strength of the interaction. For instance, certain N-substituted benzyl-1-(6-methoxybenzo[d]oxazol-2-yl)-N-methylpiperidin-4-amine derivatives have shown comparable affinity to Hsp70 as standard compounds, with Kd values in the micromolar range. isciii.es This specific and effective binding underscores the potential of these derivatives as targeted therapeutic agents. isciii.esisciii.es
Table 1: Binding Affinity of Piperidin-4-amine Derivatives with Hsp70
| Compound | Target Protein | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| Compound 6b (a piperidin-4-amine derivative) | Human Hsp70 | 2.030 x 10-6 M | isciii.es |
| Compound 6i (a piperidin-4-amine derivative) | Human Hsp70 | 2.421 x 10-6 M | isciii.es |
| Compound HSP70-36 (a piperidine derivative) | HSP70 | 2.46 μM | nih.gov |
Inhibition of Tubulin Polymerization
Piperidin-4-amine derivatives have emerged as a significant class of compounds that interfere with microtubule dynamics through the inhibition of tubulin polymerization. nih.govresearchgate.net Microtubules, which are polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton and are essential for cell division, intracellular transport, and maintenance of cell structure. researchgate.netmdpi.com Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy, as it can induce cell cycle arrest, typically in the G2/M phase, and lead to apoptosis. researchgate.netmdpi.com
The primary mechanism by which many piperidine derivatives inhibit tubulin polymerization is by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov This binding event prevents the tubulin dimers from polymerizing into microtubules, thereby disrupting the formation of the mitotic spindle. nih.gov Molecular docking studies have confirmed that these derivatives can fit into the colchicine binding site, where they form interactions with key amino acid residues. nih.gov The inhibition of tubulin polymerization is often concentration-dependent and can be detected within a few hours of treatment. mdpi.com
The biological consequence of this inhibition is the arrest of cancer cells in the G2/M phase of the cell cycle. nih.govmdpi.com This has been demonstrated in various cancer cell lines, including lung, colon, and breast cancer. nih.gov The potency of these compounds is typically evaluated by their IC50 values for both cytotoxicity and tubulin polymerization inhibition. Several synthesized piperidine derivatives have shown potent activity, with IC50 values in the nanomolar to low micromolar range, comparable to or even exceeding that of established anti-tubulin agents like Combretastatin A-4 (CA-4). mdpi.com
Table 2: Tubulin Polymerization Inhibition by Piperidin-4-amine Derivatives
| Compound | Cancer Cell Line | Cytotoxicity (IC50) | Tubulin Polymerization Inhibition (IC50) | Reference |
|---|---|---|---|---|
| Derivative 7h (1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivative) | A549 (Lung) | Not specified | Potent inhibitor | nih.gov |
| Compound 12a (triazole–thiadizine hybrid) | SGC-7901, A549, HT-1080 | 5 - 52 nM | Not specified | mdpi.com |
| Compound 18a (podophyllotoxin conjugate) | Various | Not specified | 46.40% inhibition | mdpi.com |
| Compound 18b (podophyllotoxin conjugate) | Various | Not specified | 48.50% inhibition | mdpi.com |
Detailed Reaction Mechanism Elucidation
Oxidation Mechanisms
The oxidation of piperidine derivatives can proceed through several mechanistic pathways, largely dependent on the oxidant and reaction conditions. A common initial step in the oxidation of aliphatic amines is the formation of a radical cation via a one-electron transfer. mdpi.com This radical cation can then deprotonate to form a radical at the α-carbon relative to the nitrogen atom. mdpi.com This α-carbon radical can undergo a second oxidation to yield an iminium cation, or it can be involved in a disproportionation reaction to produce an enamine and the starting amine. mdpi.com
In the context of piperidine, oxidation often involves hydrogen abstraction from either the N-H bond or a C-H bond on the ring. whiterose.ac.ukacs.org Studies on the OH-initiated photo-oxidation of piperidine have shown that H-abstraction occurs from both the NH and CH2 groups. whiterose.ac.ukacs.org Quantum chemistry calculations suggest that abstraction is most likely to occur at the C2 position (~50%), followed by the N1 position (~35%), C3 (~13%), and C4 (~2%). whiterose.ac.ukacs.org
H-abstraction from C2: This predominantly leads to the formation of 2,3,4,5-tetrahydropyridine, an imine. whiterose.ac.ukacs.org
H-abstraction from N1: This can lead to the formation of products like 1-nitropiperidine and 1-nitrosopiperidine in the presence of nitrogen oxides. whiterose.ac.ukacs.org
H-abstraction from C3: This can result in ring-opening followed by a complex autoxidation process. whiterose.ac.ukacs.org
Hypervalent iodine reagents have also been employed for the direct oxidation of N-protected piperidines, leading to α-functionalized products that can ionize to form N-acyliminium ions. nih.gov Furthermore, oxidation mediated by reagents like RuO4 can attack both endocyclic and exocyclic N-α-C-H bonds, leading to a variety of oxygenated derivatives through the formation of iminium cations and enamines. researchgate.net
Table 3: Products of Piperidine Oxidation under Various Conditions
| Oxidant/Condition | Key Intermediates | Major Products | Reference |
|---|---|---|---|
| OH radicals (photo-oxidation) | Piperidine radical cation, α-carbon radical | 2,3,4,5-Tetrahydropyridine, 1-Nitropiperidine, 1-Nitrosopiperidine | whiterose.ac.ukacs.org |
| Mn(III) in acidic medium | Not specified | Oxidized piperidone derivatives | iosrjournals.org |
| (PhIO)n / TMSN3 | N-acyliminium ions | α-azido piperidines | nih.gov |
| RuO4 | Endocyclic and exocyclic iminium cations, enamines | Oxygenated piperazine (B1678402) derivatives, benzaldehyde | researchgate.net |
Catalytic Mechanisms (e.g., Gold-Catalyzed Amide Synthesis)
Gold catalysts, particularly gold(I) complexes, have proven to be effective in a variety of organic transformations, including the synthesis of amides. While direct gold-catalyzed amide synthesis from aldehydes and amines has been developed, the involvement of piperidine derivatives often occurs in related amination reactions. rsc.org
A key feature of gold(I) catalysis is the Lewis acidic nature of the gold center, which allows it to activate unsaturated C-C bonds, such as those in alkynes and allenes, towards nucleophilic attack. awuahlab.com In the context of reactions involving amines, a plausible catalytic cycle begins with the coordination of the unsaturated substrate to the gold(I) catalyst. awuahlab.com This coordination increases the electrophilicity of the C-C multiple bond, facilitating the attack by a nucleophile, such as the nitrogen atom of a piperidine derivative.
For instance, in the gold(I)-catalyzed intramolecular amination of allylic alcohols, the reaction is thought to proceed through the activation of the alcohol by the gold catalyst, making it a good leaving group. nih.gov This is followed by the intramolecular attack of the amine nucleophile. Such reactions have been used to synthesize substituted piperidine derivatives. nih.gov
In gold-catalyzed amide synthesis from aldehydes and amines, the mechanism is proposed to involve the formation of a hemiaminal intermediate from the aldehyde and the amine. The gold catalyst then facilitates the oxidative addition and subsequent reductive elimination to form the amide bond. While specific studies on 4-methylpiperidin-4-amine in this context are limited, its primary amine functionality makes it a suitable nucleophile for such gold-catalyzed transformations. The general mechanism for gold-catalyzed intermolecular amination provides a framework for understanding how piperidine derivatives can participate in these reactions. The amine adds to the gold-activated alkyne, leading to a vinylgold intermediate, which can then be protonated to release the enamine or imine product and regenerate the gold catalyst.
Table 4: Key Steps in Gold-Catalyzed Reactions Involving Amines
| Reaction Type | Step 1: Activation | Step 2: Nucleophilic Attack | Step 3: Subsequent Steps | Reference |
|---|---|---|---|---|
| Intramolecular Amination of Allylic Alcohols | Coordination of Au(I) to the allylic alcohol. | Intramolecular attack by the amine nitrogen. | Release of water and regeneration of the Au(I) catalyst. | nih.gov |
| Intermolecular Hydroamination of Alkynes | Coordination of the alkyne to the Au(I) catalyst. | Intermolecular attack by the amine on the activated alkyne. | Protonolysis of the C-Au bond to yield the enamine/imine and regenerate the catalyst. | awuahlab.com |
| Cascade Addition to Diyne-Ene | Initial 6-endo cyclization of the diyne-ene. | Subsequent amine addition to the enyne intermediate. | Formation of 1,2-dihydropyridine products. | nih.gov |
Viii. Applications in Advanced Chemical and Material Sciences
Role as Versatile Building Blocks in Complex Molecule Synthesis
4-Methylpiperidin-4-amine is a crucial building block in organic synthesis, providing a reliable scaffold for constructing more intricate molecules. cymitquimica.comguidechem.com Its primary amino group and the piperidine (B6355638) nitrogen serve as key reactive sites. Chemists utilize this compound as a nucleophilic reagent and an intermediate for introducing the 4-methyl-4-aminopiperidinyl moiety into larger molecular frameworks.
Key synthetic applications include:
Reductive Amination: The compound can be synthesized via reductive amination of 4-piperidone (B1582916) derivatives, a common method for creating substituted piperidines. mdpi.com
Nucleophilic Substitution: The primary amine readily participates in nucleophilic substitution reactions, allowing for the attachment of various functional groups.
Cross-Coupling Reactions: In a notable application, a derivative, (1-methylpiperidin-4-yl)magnesium chloride, is used in Nickel-catalyzed Negishi cross-coupling reactions. This method allows for the direct aminoalkylation of arenes, heteroarenes, and alkenes, demonstrating its utility in forming carbon-carbon bonds under mild, room-temperature conditions. acs.org
These reactions are fundamental in creating libraries of novel compounds for various research and development purposes, including the synthesis of pharmaceutical precursors like benzimidazole (B57391) and sulfonamide derivatives.
Applications in Specialty Chemicals and Agrochemical Development
The structural features of this compound and its derivatives are leveraged in the development of specialty chemicals and modern agrochemicals.
Specialty Chemicals: The compound serves as an intermediate in the production of various specialty chemicals. chemimpex.com Its derivatives are used to create dyes and other performance chemicals where the piperidine structure can enhance properties like solubility and stability. chemimpex.com
Agrochemicals: There is significant interest in 4-aminopiperidine (B84694) derivatives as new antifungal agents. Research has shown that libraries of these compounds can be synthesized and tested for activity against various fungal strains. mdpi.com A study focused on novel 4-aminopiperidines targeting ergosterol (B1671047) biosynthesis found that specific derivatives, particularly those with an N-dodecyl (C12) residue, exhibited outstanding antifungal activity against clinically relevant fungi like Aspergillus spp. and Candida spp.. mdpi.com This highlights the potential for developing more effective and safer fungicides for crop protection. mdpi.comchemimpex.com
Table 1: Antifungal Activity of Selected 4-Aminopiperidine Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Research Focus |
|---|---|---|---|
| 4-aminopiperidine derivative (2b) | C. krusei | Lower than amorolfine (B1665469) hydrochloride | Targeting ergosterol biosynthesis |
| 4-aminopiperidine derivative (3b) | C. krusei | Lower than compound 2b | Targeting ergosterol biosynthesis |
| 4-aminopiperidine derivative (3b) | Aspergillus spp. | 4 µg/mL to 16 µg/mL | Broad-spectrum antifungal development |
| Amorolfine hydrochloride (Reference) | Aspergillus spp. | No MIC90 detected at tested concentrations | Benchmark antifungal |
Utility in Material Science and Polymer Chemistry
The incorporation of this compound into polymer chains and material matrices allows for the creation of advanced materials with tailored functionalities. chemimpex.com
The compound is explored for its potential in creating new materials where specific chemical properties are required for enhanced performance. chemimpex.com When integrated into larger structures, the piperidine moiety can influence characteristics such as:
Solubility and Stability: Enhancing the solubility and stability of materials, which is particularly useful in formulations for coatings or adhesives. chemimpex.com
Flexibility and Durability: In polymer chemistry, derivatives like 4-(4-Methyl-piperidin-1-yl)aniline are used to produce specialty polymers with improved flexibility and durability, which are critical in the automotive and electronics industries. chemimpex.com
This compound and its analogs act as building blocks in the formulation of specialty polymers. chemimpex.comchemimpex.com The presence of the amine group allows it to be incorporated into polymer backbones through reactions like condensation polymerization. vulcanchem.com This can introduce specific functionalities, such as basic sites that can interact with acidic molecules or act as cross-linking points. The resulting polymers can have applications ranging from advanced coatings to specialized industrial plastics. chemimpex.com
Polymeric membranes are a key technology for gas separation, including the capture of carbon dioxide (CO2). ijasret.com The efficiency of these membranes often relies on enhancing the solubility and transport of a target gas. A common strategy is to incorporate amines into the polymer matrix, which act as a CO2 carrier and facilitate its permeation through the membrane. nih.gov
While direct studies on this compound for this specific purpose are not prevalent, the underlying principle is well-established with other amines like monoethanolamine (MEA) and poly(amidoamine)s (PAMAMs). nih.gov These amines are immobilized in polymer matrices such as poly(ethylene glycol) (PEG) or polyetherimide (PEI) to improve CO2 separation performance. nih.govresearchgate.net The functionalization of polymers with amine groups can significantly increase CO2 permeability and selectivity over other gases like methane (B114726) (CH4) or hydrogen (H2). researchgate.netutm.my The piperidine structure offers a robust scaffold that could be functionalized and incorporated into polymers like polyimides to create next-generation membranes with high thermal stability and chemical resistance for CO2 capture. utm.my
Table 2: Principles of Amine-Functionalized Membranes for CO₂ Separation This table is interactive. You can sort and filter the data.
| Polymer Matrix | Amine Type Used | Separation Target | Key Finding |
|---|---|---|---|
| Poly(ethylene glycol) (PEG) | PAMAM, MEA | CO₂ / H₂ | Amine incorporation enhances CO₂ selectivity. nih.gov |
| Polyetherimide (PEI) | - | CO₂ / CH₄ | Used as a base for hollow fibre mixed matrix membranes. researchgate.net |
| Polysulfone (PSF) | Amine-functionalized silica | CO₂ / CH₄ | Functionalization increased permeability by 566% and selectivity by 56%. researchgate.net |
| Cellulose Acetate (B1210297) (CA) | - | CO₂ / CH₄ | A foundational polymer for commercial gas separation membranes. utm.my |
Catalytic Applications as Ligands
In the field of catalysis, nitrogen-containing heterocyclic compounds are frequently used as ligands that coordinate with a metal center to influence the outcome of a chemical reaction. These ligands can control the reactivity and selectivity of the catalyst. Derivatives of this compound can serve this purpose. For example, 4-Methylpiperidin-4-ol is noted for its use as a ligand in catalytic processes, where it can improve reaction rates and selectivity. chemimpex.com Chiral piperidine derivatives are also synthesized for use in asymmetric catalysis, where creating a specific enantiomer of a product is desired. The development of new chiral ligands, such as those based on triazole-oxazoline structures, demonstrates the ongoing innovation in using heterocyclic scaffolds to achieve highly selective catalytic transformations. researchgate.net
Ix. Pharmacological and Biological Research Applications
Neuropharmacological Investigations
Investigations into the neuropharmacological profile of 4-Methylpiperidin-4-amine are not documented in available scientific studies. Research has been conducted on structurally related compounds, such as other 4-aminopiperidine (B84694) analogues and derivatives, exploring their effects on the central nervous system. However, these findings cannot be directly attributed to this compound.
Research on Neurotransmitter Systems and Receptor Activity
There is no specific information available regarding the interaction of this compound with neurotransmitter systems or its receptor activity. Studies on related molecules have explored binding affinities for various receptors, including muscarinic and opioid receptors, but equivalent data for this compound is not present in the reviewed literature. tandfonline.comresearchgate.net
Potential for Analgesic and Anesthetic Effects
The potential for this compound to produce analgesic or anesthetic effects has not been specifically evaluated in published research. The broader family of piperidine (B6355638) derivatives has been a significant area of focus in the development of analgesic and anesthetic agents, with some analogues showing potent activity. tandfonline.comnih.gov However, research isolating the effects of the 4-methyl-4-amino substitution is not available.
Development of Medications for Neurological Disorders
There is no available research detailing the use or investigation of this compound in the development of medications for neurological disorders.
Use as Cognition-Enhancing Drugs
While some 4-aminopiperidine analogues have been investigated for potential nootropic or cognition-enhancing properties, no such studies have been published specifically for this compound. nih.gov
Anticancer Research
Cytotoxic Activity against Cancer Cell Lines (e.g., HepG2, DU145, 22Rv1)
No data is available in the scientific literature regarding the cytotoxic activity of this compound against the human cancer cell lines HepG2 (hepatocellular carcinoma), DU145 (prostate carcinoma), or 22Rv1 (prostate carcinoma). While numerous studies report the cytotoxic potential of various other nitrogen-containing heterocyclic compounds against these cell lines, the specific activity of this compound has not been documented. nih.govmdpi.comnih.gov
Targeting Specific Proteins (e.g., Hsp70, Hsp90)
Heat shock proteins (HSPs), particularly Hsp70 and Hsp90, are molecular chaperones that play a critical role in maintaining protein homeostasis. In cancer cells, these proteins are often overexpressed and are essential for the stability and function of numerous oncoproteins, making them attractive targets for anticancer drug development.
Hsp70 is an obligate co-chaperone for Hsp90, and together they form a chaperone machinery that regulates the activity of cancer-associated kinases and other proteins involved in tumorigenesis. acs.orgnih.gov Inhibition of Hsp70 can lead to the degradation of Hsp90 client proteins, cell-cycle arrest, and tumor-specific apoptosis. nih.govnih.gov Low molecular weight compounds that target these chaperones have opened new avenues in cancer therapy. cyberleninka.ru
In this context, derivatives of 4-aminopiperidine have been identified as low molecular weight inhibitors of Hsp70. cyberleninka.ru Research has demonstrated the antitumor activity of Hsp70 inhibitors from the 4-aminopiperidine class in in vivo models, specifically on transplantable mouse tumors. cyberleninka.ru By disrupting the function of Hsp70, these compounds can interfere with the Hsp90 chaperone cycle, leading to the degradation of oncoproteins and subsequent inhibition of tumor growth. nih.gov
Development of Piperidin-4-amine Linked Pyrimidine (B1678525) Derivatives as Anticancer Agents
The pyrimidine nucleus is a well-established pharmacophore in anticancer drug design, as its derivatives can mimic natural pyrimidines and interfere with critical biological pathways in cancer cells. researchgate.netijnrd.org Researchers have synthesized and evaluated novel hybrid molecules that link the piperidin-4-amine scaffold with pyrimidine derivatives to create potent anticancer agents. mdpi.comnih.gov
A series of rationally designed piperidin-4-amine linked pyrimidine derivatives, designated PM(1-19), were synthesized and tested for their efficacy against HepG2 human liver cancer cell lines. mdpi.com Among these, several compounds demonstrated significant cytotoxic activity. mdpi.com
| Compound | IC50 (µM) against HepG2 | Inhibition (%) |
|---|---|---|
| PM-16 | 1.92 | 60.94% |
| PM-18 | 5.2 | 66.45% |
| PM-19 | - | 68.76% |
| Paclitaxel (Control) | - | 62.12% |
As shown in the table, compound PM-16 was identified as the most potent, with an IC50 value of 1.92 µM. mdpi.com Notably, compounds PM-18 and PM-19 exhibited excellent inhibition percentages, surpassing that of the positive control, Paclitaxel. mdpi.com Molecular docking studies suggested that these compounds may exert their anticancer effects through two possible mechanisms: binding to the human estrogen receptor and inhibiting tubulin polymerization. mdpi.comnih.gov
Antimicrobial and Antifungal Studies
Antifungal Agents Targeting Ergosterol (B1671047) Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis pathway is a well-established target for antifungal drugs. nih.govbiointerfaceresearch.com Inspired by established antifungals like fenpropidin (B1672529) and amorolfine (B1665469), which feature piperidine and morpholine (B109124) cores, researchers have developed 4-aminopiperidine derivatives as a novel class of antifungal agents. biointerfaceresearch.comresearchgate.netnih.gov
These compounds have been shown to inhibit ergosterol biosynthesis by targeting specific enzymes in the post-squalene part of the pathway. biointerfaceresearch.comresearchgate.net Analysis of sterol patterns following treatment with 4-aminopiperidine derivatives indicated the inhibition of sterol C14-reductase and sterol C8-isomerase. biointerfaceresearch.comresearchgate.net This mechanism leads to the accumulation of abnormal sterols and disrupts the integrity of the fungal cell membrane. biomedpharmajournal.org
In one study, a library of over 30 4-aminopiperidines was synthesized and tested against clinically relevant fungal isolates, including Aspergillus spp. and Candida spp. researchgate.netnih.gov Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, emerged as particularly promising candidates due to their potent in vitro antifungal activity. researchgate.netnih.gov
Evaluation of Antibacterial and Antifungal Activities
The 4-aminopiperidine scaffold and its derivatives have been broadly evaluated for their antimicrobial properties against a range of pathogens. These studies often employ methods like the disc diffusion assay to determine the zone of inhibition or microbroth dilution assays to establish the Minimum Inhibitory Concentration (MIC).
Piperidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.orgnih.gov For instance, synthesized piperidine derivatives were found to be active against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biomedpharmajournal.orgnih.gov In another study, a series of novel piperidine compounds were evaluated, with some showing strong inhibitory activity against seven different bacterial species. researchgate.net
The antifungal activity of these compounds has also been well-documented. researchgate.net Various derivatives have shown efficacy against fungal species such as Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net
| Pathogen | Type | Compound Class | Result (MIC in µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | Piperidine Derivative | 32–128 |
| Bacillus subtilis | Gram-positive Bacteria | Piperidine Derivative | 0.75 (mg/ml) |
| Escherichia coli | Gram-negative Bacteria | Piperidine Derivative | 1.5 (mg/ml) |
| Candida albicans | Fungus | Piperidine Derivative | 32–128 |
| Microsporum gypseum | Fungus | Piperidin-4-one Derivative | 62.5 |
| Trichophyton rubrum | Fungus | Piperidin-4-one Derivative | 125 |
Use in Antimicrobial Resistance (AMR) and Antimicrobial Susceptibility Testing (AST) Research
The rise of antimicrobial resistance necessitates the development of novel agents that can overcome existing resistance mechanisms. Aminopiperidine derivatives have shown significant promise in this area, demonstrating efficacy against multidrug-resistant pathogens. mdpi.comresearchgate.net
Newly synthesized aminopiperidine compounds have been identified with potent antimicrobial properties against clinically important resistant strains, including:
Methicillin-resistant Staphylococcus aureus (MRSA) mdpi.comresearchgate.net
Vancomycin-resistant Enterococcus (VRE) mdpi.comresearchgate.net
Penicillin-resistant Streptococcus pneumoniae (PRSP) mdpi.comresearchgate.net
These compounds often act as inhibitors of essential bacterial enzymes, such as peptide deformylase (PDF). mdpi.comresearchgate.net Furthermore, research into antimicrobial peptides (AMPs) has shown that incorporating 4-aminopiperidine-4-carboxylic acid residues can enhance the stability and activity of these peptides, including against multidrug-resistant Pseudomonas aeruginosa (MDRP). researchgate.net The development of such compounds is a key strategy in the fight against antimicrobial resistance.
Applications as Antihistaminic, Antitubercular, Anthelmintic, and Antipsychotic Agents
The versatility of the 4-aminopiperidine structure has led to its incorporation into agents targeting a diverse array of diseases.
Antihistaminic Agents: A series of N-(4-piperidinyl)-1H-benzimidazol-2-amines have been synthesized and evaluated for their antihistaminic activity. This line of research led to the development of astemizole, a potent and long-acting H1-antihistamine, which is a 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amine derivative.
Antitubercular Agents: The 4-aminopiperidine series has been explored for its potential to inhibit the growth of Mycobacterium tuberculosis. nih.gov While extensive derivatization has shown that the activity within this specific series can be limited, certain compounds have demonstrated inhibitory effects. nih.gov One derivative, featuring a norbornenylmethyl substituent at the N-1 position, showed activity with a minimum inhibitory concentration (MIC) of 10 μM against M. tuberculosis. nih.gov The broader piperidine class continues to be investigated for novel antitubercular drugs.
Anthelmintic Agents: While direct studies on this compound are limited, the broader piperidine chemical class has shown potential as a source of anthelmintic agents. Naturally occurring piperidine alkaloids found in plants of the Piper genus have demonstrated anthelmintic properties. Additionally, synthetic derivatives such as N-benzylidenepyridin-2-amines have been screened and shown to possess significant anthelmintic activity, in some cases exceeding that of standard drugs like albendazole (B1665689) and piperazine (B1678402) citrate.
Antipsychotic Agents: The piperidine nucleus is a core component of various antipsychotic drugs. cyberleninka.ru These agents typically act on dopamine (B1211576) and serotonin (B10506) receptors. cyberleninka.ru Attaching different heterocyclic groups to the basic piperidine ring can potentiate the antipsychotic activity. cyberleninka.ru Several piperidine and piperazine derivatives have shown promising activity against these receptors and have advanced to clinical trials. cyberleninka.ruresearchgate.net
Role in Drug Formulation and Delivery Systems
While direct research on this compound as a standalone agent in drug formulation and delivery systems is limited, its structural motif is integral to the development of novel therapeutic agents. The primary role of this compound in this context is as a crucial chemical intermediate or building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The formulation and delivery strategies discussed below apply to the larger drug molecules that incorporate the this compound core.
This compound serves as a key starting material in the synthesis of a new class of allosteric inhibitors of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase-2), a promising target in cancer therapy. google.comgoogle.comepo.orgresearchgate.net Its chemical structure provides a desirable scaffold for the elaboration of more complex molecules designed to interact with specific biological targets.
Table 1: Patents Disclosing the Use of this compound as a Synthetic Intermediate
| Patent Number | Title | Assignee | Therapeutic Target |
| EP 3753941 A1 | Pyrimidine-fused cyclic compound, preparation method therefor and application thereof | Shanghai Blueray Biopharma Co., Ltd. | SHP2 |
| EP 3772513 A1 | SHP2 INHIBITORS | N.A. | SHP2 |
| WO 2018/013597 A1 | 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors | N.A. | SHP2 |
| WO 2019/158019 A1 | Pyrimidine-fused cyclic compound, preparation method therefor and application thereof | N.A. | SHP2 |
| EP 4144735 A1 | SUBSTITUTED PYRAZOLO[1,5-A]PYRIDINE COMPOUNDS AS RET KINASE INHIBITORS | N.A. | RET Kinase |
There is no direct evidence to suggest that this compound itself is used as a pharmaceutical excipient. However, the final drug products derived from it are formulated with a variety of standard excipients to ensure stability, bioavailability, and manufacturability of the dosage form. googleapis.com These pharmaceutical compositions typically contain the active ingredient alongside inert substances.
Commonly used excipients in formulations of drugs containing the this compound moiety may include:
Diluents: such as calcium carbonate, sodium carbonate, and lactose. googleapis.com
Granulating and Disintegrating Agents: to facilitate the breakup of the tablet after administration. googleapis.com
Binding Agents: to hold the ingredients in a tablet together.
Lubricants: to prevent sticking to manufacturing equipment.
The concept of prodrugs involves chemically modifying a drug to improve its pharmacokinetic or pharmacodynamic properties. While there are no specific examples of this compound being the active component released from a prodrug, the larger therapeutic molecules synthesized from it can be formulated as prodrugs. For instance, a patent for SHP2 inhibitors mentions the potential for the final compound to be a prodrug. epo.org
Currently, there is a lack of specific research detailing the incorporation of this compound into nanoparticle or liposome-based drug delivery systems. However, the broader class of piperidine derivatives has been explored for such applications. Piperidine-containing compounds can be functionalized and incorporated into various drug delivery platforms to enhance therapeutic efficacy. nih.gov For example, piperine, a well-known piperidine derivative, has been formulated into various nanocarriers to improve its bioavailability. researchgate.net
The amine group in this compound allows it to form salts with acidic compounds. While it is not commonly used as a counter-ion for other drugs, the therapeutic agents derived from it, which often retain a basic nitrogen atom, are frequently formulated as pharmaceutically acceptable salts. googleapis.com Salt formation is a common strategy to improve the solubility, stability, and bioavailability of a drug. For example, piperidine itself has been used as a co-former of salts with active pharmaceutical ingredients like phenytoin (B1677684) to improve their solubility. mdpi.com
X. Industrial Synthesis and Process Optimization for Piperidin 4 Amine Compounds
Development of Efficient and Scalable Manufacturing Processes
The transition from laboratory-scale synthesis to large-scale industrial manufacturing of piperidin-4-amine derivatives necessitates the development of robust and scalable processes. An efficient synthesis route for a key intermediate, methyl piperidin-4-yl-carbamate para-toluene sulfonate salt, highlights this approach. The process begins with the reductive amination of 1-benzylpiperidin-4-one using ammonia (B1221849) and a Raney-Ni catalyst, followed by the de-protection of the benzyl (B1604629) group. This method is advantageous for large-scale manufacturing due to its use of commercially available raw materials and shorter reaction times, which contribute to high yields. researchgate.net
Another scalable method involves a Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and hydrogen cyanide, which produces an anilino-nitrile intermediate in approximately 90% yield. researchgate.net Further modifications and optimizations of such multi-step syntheses are crucial for industrial applications. researchgate.net For instance, the synthesis of N'-Boc-4-methyl-4-aminopiperidine has been developed as a practical and facile building block for more complex molecules, avoiding the use of toxic reagents like diethylaluminum cyanide. nih.gov This approach employs isonipecotate as a starting material, with a Curtius rearrangement as a key step to introduce the amine functionality. nih.gov The alkylation of the isonipecotate at the 4-position allows for the introduction of various substituents, including the methyl group required for 4-Methylpiperidin-4-amine. nih.gov
Optimization of Yield and Purity in Industrial Production
Achieving high yield and purity is a critical aspect of industrial chemical manufacturing. In the synthesis of piperidin-4-amine derivatives, optimization is an ongoing process at each step. For example, in the synthesis of a fentanyl analogue intermediate, the final N-debenzylation step was examined under various conditions to achieve near-quantitative yields. researchgate.net Similarly, the N-acylation step leading to an anilido-ester was optimized to yield 70-80%. researchgate.net
Purification techniques are also vital for ensuring the final product meets stringent quality standards. Standard industrial practices include distillation, crystallization, and chromatographic methods. For instance, after a hydrolysis reaction to remove an acyl group, a crude 4-methylene piperidine (B6355638) product can be purified by distillation under reduced pressure. google.com The formation of an acid addition salt can also be used as a purification step, where the salt is precipitated from a solution, filtered, and dried. google.com
The table below illustrates a comparison of different reagents used in the deprotection step of Fmoc solid-phase peptide synthesis, a process analogous to purifications in other chemical syntheses, highlighting how reagent choice can impact yield and purity.
| Deprotection Reagent | Crude Product Yield (%) | Purity (%) | Peptide-Specific Yield (%) |
| 4-methylpiperidine | 85.3 | 72.8 | 62.1 |
| Piperidine | 82.7 | 78.4 | 64.8 |
| Piperazine (B1678402) | 80.1 | 75.2 | 60.2 |
This table is based on data for Fmoc-solid phase peptide synthesis and serves as an illustrative example of how reagent selection is optimized to maximize yield and purity. researchgate.net
Use of Continuous Flow Reactors and Automated Systems
Modern chemical manufacturing is increasingly adopting continuous flow chemistry and automation to improve efficiency, safety, and scalability. Continuous flow processes offer significant advantages over traditional batch reactions, including improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents more safely. acs.org
A practical continuous flow protocol has been developed for the synthesis of various functionalized piperidines. tulane.edu This process utilizes readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents to produce piperidines in high yields (typically >80%) and with excellent diastereoselectivity (>90:10 dr) within minutes. tulane.eduacs.org A key advantage of this flow process is its smooth scalability; high-performance scale-up can be carried out without extensive re-optimization, demonstrating its utility for producing drug precursors efficiently. acs.org The rapid nature of flow synthesis can significantly reduce production times compared to batch processes, which might take many hours. acs.org
The integration of automated systems allows for real-time monitoring and control of reaction conditions, ensuring consistency and minimizing human error. These systems can be programmed to adjust parameters such as temperature, pressure, and reagent flow rates to maintain optimal performance.
Utilization of Economically Benign Raw Materials
The economic viability of an industrial synthesis is heavily dependent on the cost of raw materials. There is a significant focus on designing synthetic routes that utilize inexpensive and readily available starting materials. For example, a one-pot synthesis of nitrogen-containing heterocycles, including piperidines, uses alkyl dihalides and primary amines, which are common bulk chemicals. organic-chemistry.org
Furthermore, there is a growing interest in using bio-based platform chemicals to reduce reliance on fossil fuels. nih.gov Research has demonstrated the synthesis of piperidine from furfural (B47365), a chemical derived from biomass. nih.gov In this process, a ruthenium-cobalt nanoparticle catalyst enables the transformation of furfural to piperidine in the presence of ammonia and hydrogen with yields up to 93%. nih.gov Such methods, which convert renewable resources into valuable chemical intermediates, represent a significant step towards more sustainable and economically benign manufacturing processes. nih.gov The use of water as a solvent in certain reactions, where possible, also contributes to a greener and more cost-effective process. nih.gov
Xi. Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of 4-Methylpiperidin-4-amine and its incorporation into more complex molecules is a critical area for future development. While the reductive amination of 4-piperidone (B1582916) with methylamine (B109427) is a known route, research is moving towards more efficient and versatile catalytic systems to access a broader chemical space. cnrs.fr
Future exploration is expected to focus on:
Advanced Catalytic Coupling: Developing novel palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig aminations, that can tolerate the functional groups of this compound derivatives with higher efficiency and selectivity. rsc.org This includes the use of advanced ligands like XantPhos, which have already been employed in the synthesis of complex inhibitors. acs.org
Asymmetric Synthesis: Creating chiral resolution methods or developing enantioselective synthetic routes to obtain specific stereoisomers of this compound derivatives. cnrs.fr This is crucial as the stereochemistry of the piperidine (B6355638) ring can significantly impact biological activity.
Flow Chemistry and Process Optimization: Implementing continuous flow manufacturing processes for the synthesis of this compound and its derivatives. This can lead to improved yield, higher purity, reduced reaction times, and safer industrial-scale production.
Multi-component Reactions: Designing one-pot, multi-component reactions that can rapidly assemble complex molecules incorporating the this compound core, thereby accelerating the discovery of new chemical entities.
The overarching goal is to streamline the synthesis of hybrid heterocyclic systems, enabling the exploration of previously inaccessible molecular architectures for drug discovery and beyond. cnrs.fr
Advanced Computational Studies for Rational Design and Prediction
Computational chemistry is becoming an indispensable tool for accelerating the design of molecules based on the this compound scaffold. Advanced computational studies are pivotal in predicting binding affinities, understanding interaction mechanisms, and guiding the rational design of new compounds.
Key emerging research areas include:
Quantum Chemistry Methods: The application of methods like the Fragment Molecular Orbital (FMO) method is being used to perform highly accurate ab initio quantum mechanics calculations on protein-ligand complexes. rsc.org These calculations provide deep insights into electrostatic, exchange, and charge-transfer interactions that govern binding, as seen in the design of SHP2 inhibitors. rsc.org
Enhanced Molecular Dynamics (MD) Simulations: Long-timescale MD simulations are used to explore the conformational landscape of both the ligand and its biological target. researchgate.net These simulations help identify stable binding poses and elucidate the dynamic nature of ligand-receptor interactions, which is critical for understanding mechanisms like allosteric inhibition. cnrs.frresearchgate.net
Machine Learning and AI: Researchers are developing and applying machine learning models to predict the biological activity of new derivatives. researchgate.net By using features like ligand-receptor interaction fingerprints from simulation data, these models can rapidly screen virtual libraries and prioritize compounds for synthesis, significantly enhancing the efficiency of the drug discovery pipeline. researchgate.net
| Computational Method | Application in this compound Research | Key Insights Provided | Reference |
|---|---|---|---|
| Fragment Molecular Orbital (FMO) | Calculating binding free energy for novel SHP2 allosteric inhibitors. | Detailed breakdown of electrostatic, exchange, and charge-transfer energies; improved correlation over some traditional methods. | rsc.org |
| Molecular Dynamics (MD) Simulations | Simulating ligand-receptor interactions to understand binding poses and allosteric mechanisms. | Identification of key hydrogen bonds (e.g., with Phe113) and hydrophobic interactions that stabilize the complex. | researchgate.net |
| Machine Learning (ML) Models | Predicting inhibitory activity (IC50) based on structural features and interaction fingerprints. | Ranking of important ligand-receptor interactions for enhancing inhibitory activity; accelerating virtual screening. | researchgate.net |
Discovery of New Biological Targets and Pharmacological Applications
While the role of this compound as a key fragment in allosteric SHP2 inhibitors for cancer therapy is well-documented, a significant future direction is the exploration of new biological targets and therapeutic areas. chemimpex.comi.moscowmdpi.com The structural properties of this amine make it a versatile scaffold for interacting with a wide range of proteins.
Emerging and future pharmacological applications include:
Neurodegenerative and Neurological Disorders: Derivatives are being investigated as antagonists for muscarinic receptors, such as the M4 subtype, which could have applications in treating Alzheimer's disease. cnrs.fr Furthermore, modulation of neurotransmitter systems like serotonin (B10506) and dopamine (B1211576) by certain derivatives suggests potential for developing novel antidepressants. cnrs.fr
Metabolic Diseases: The scaffold has been incorporated into antagonists for the Melanin-concentrating hormone (MCH) receptor, indicating a potential research avenue for anti-obesity therapeutics. cymitquimica.com
Immunology and Inflammation: The C-C chemokine receptor type 5 (CCR5) has been identified as a target for compounds containing the 4-amino-4-methylpiperidine moiety. acs.org This opens up possibilities for developing agents against inflammatory diseases and certain types of cancer. acs.org
Infectious Diseases: Given the prevalence of the piperidine ring in many approved drugs, there is latent potential for developing derivatives of this compound as novel antibacterial, antifungal, or antiviral agents.
| Biological Target | Potential Therapeutic Area | Compound Class/Example | Reference |
|---|---|---|---|
| SHP2 Phosphatase | Oncology (Lung Cancer, Leukemia) | Allosteric Inhibitors (e.g., SHP099, TNO-155) | chemimpex.comi.moscowmdpi.com |
| Muscarinic M4 Receptor | Neurological Disorders (e.g., Alzheimer's) | Receptor Antagonists | cnrs.fr |
| CCR5 | Oncology (Colorectal Cancer), Inflammation | CCR5 Antagonists | acs.org |
| Melanin-concentrating hormone (MCH) Receptor | Metabolic Disorders (Obesity) | Receptor Antagonists | cymitquimica.com |
Development of Structure-Guided Drug Design Strategies
Leveraging detailed structural information of ligand-target complexes is a cornerstone of modern drug discovery. For the this compound scaffold, structure-guided strategies are essential for optimizing potency, selectivity, and pharmacokinetic properties.
Future efforts in this area will likely concentrate on:
Structure-Activity Relationship (SAR) Expansion: Systematically modifying the this compound core and its substituents to build comprehensive SAR models. rsc.org Studies have already shown that altering this motif can significantly impact inhibitory potency, and future work will aim to fine-tune interactions for improved efficacy. rsc.org
Fragment-Based Drug Design (FBDD): Using the this compound fragment as a starting point to "grow" or link with other fragments to generate highly potent and novel lead compounds for a variety of targets.
Targeting Drug Resistance: Designing next-generation inhibitors that can overcome acquired resistance to current therapies. This involves using structural and computational data to create molecules that bind to mutated targets or inhibit the target via a different mechanism. i.moscow
PROTACs and Molecular Glues: A novel and rapidly emerging strategy is the design of Proteolysis-Targeting Chimeras (PROTACs) that utilize the this compound moiety as a ligand to bind to a target protein (like SHP2), while another part of the molecule recruits an E3 ubiquitin ligase to induce the degradation of the target protein. i.moscowmdpi.com This approach moves beyond simple inhibition to achieve complete protein knockdown. mdpi.com
Innovations in Material Science Applications
While the primary focus of research on this compound has been pharmaceutical, its chemical structure holds untapped potential for applications in material science. The presence of a reactive primary amine and a stable heterocyclic ring makes it an attractive candidate as a functional monomer or additive for creating advanced materials. cymitquimica.com
Emerging research directions include:
Polymer Stabilizers: Structurally related 4-aminopiperidine (B84694) derivatives are well-known for their use as hindered amine light stabilizers (HALS). researchgate.neti.moscowgoogle.com Future research could explore the use of this compound to synthesize novel polymeric HALS, which offer superior stability and lower volatility compared to small-molecule versions, thereby extending the lifetime of plastics and coatings. cnrs.fr
Anion-Exchange Membranes (AEMs): There is a growing interest in piperidine-based polymers for creating highly stable AEMs for use in fuel cells and water electrolyzers. rsc.orgacs.org The this compound scaffold could be functionalized and polymerized to create membranes with high ion conductivity and excellent alkaline stability, a critical challenge in AEM development. rsc.org
Functional Polymers: The amine group can serve as a reactive site for grafting onto polymer backbones or as a monomer in polycondensation reactions (e.g., to form polyamides or polyimides). This could lead to materials with tailored properties, such as specific thermal stability, hydrophilicity, or as kinetic hydrate (B1144303) inhibitors for the oil and gas industry. acs.org
Epoxy Curing Agents: Diamines are widely used as curing agents for epoxy resins. This compound, with its primary amine, could be investigated as a novel curing agent to impart unique properties like improved toughness, thermal resistance, or adhesive strength to epoxy-based composites and coatings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
